WP-1034

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

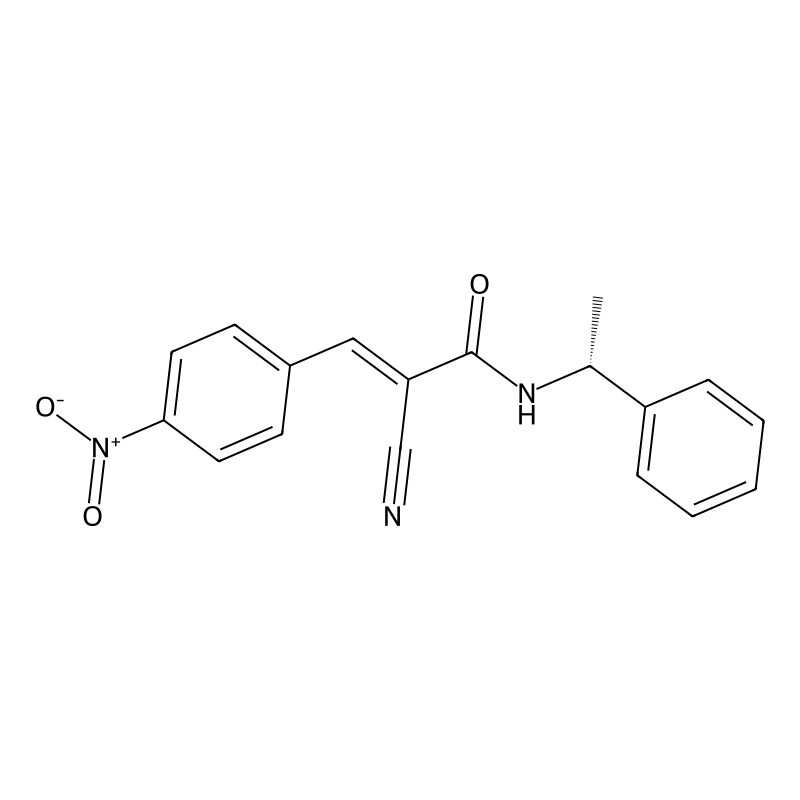

WP-1034, systematically known as (R,E)-2-cyano-3-(4-nitrophenyl)-N-(1-phenylethyl)acrylamide, represents a sophisticated example of tyrphostin derivative synthesis, belonging to the second-generation tyrphostin family that evolved from the classic Janus kinase 2 inhibitor AG490 [1] [2]. The compound emerged through systematic medicinal chemistry optimization efforts targeting enhanced Janus kinase-signal transducer and activator of transcription pathway inhibition [3] [1].

The synthetic approach to WP-1034 follows established acrylamide formation methodologies, specifically employing the coupling of appropriate aniline derivatives with acyl chlorides under controlled conditions [4]. The general synthetic procedure involves dissolving the corresponding aniline derivative in anhydrous dichloromethane under an inert atmosphere, followed by the addition of triethylamine as a base catalyst in 2.0 molar equivalents [4]. The reaction mixture is maintained at 0°C during the slow addition of the respective acyl chloride in 1.5 molar equivalents, ensuring controlled reaction kinetics and minimizing side product formation [4].

Temperature control emerges as a critical optimization parameter, with the reaction typically initiated at 0°C and gradually allowed to reach room temperature [4]. This temperature progression strategy prevents thermal decomposition of sensitive intermediates while ensuring complete conversion of starting materials. The reaction proceeds until thin-layer chromatography monitoring indicates complete consumption of the starting aniline derivative [4].

Solvent selection plays a crucial role in synthesis optimization, with anhydrous dichloromethane serving as the preferred medium due to its ability to dissolve both reactants effectively while maintaining reaction selectivity [4]. The use of mixed solvent conditions, as demonstrated in uranium imido complex synthesis, can significantly improve yield and selectivity outcomes [5]. Similar principles apply to acrylamide synthesis where solvent polarity and coordination properties influence both reaction rate and product distribution.

The optimization of reaction conditions often requires iterative experimentation to achieve maximum yield and purity. Key parameters include reactant stoichiometry, base selection, reaction temperature profile, and reaction time [4]. The choice of base significantly impacts both reaction rate and selectivity, with triethylamine providing optimal balance between reactivity and selectivity for most acrylamide formations [4].

Purification strategies typically employ flash column chromatography using silica gel with dichloromethane and ethyl acetate gradient elution systems [4]. The purification protocol begins with pure dichloromethane and gradually increases ethyl acetate concentration to achieve optimal separation of the desired product from unreacted starting materials and byproducts [4].

Key Physicochemical Parameters

Solubility and Partition Coefficients

The physicochemical profile of WP-1034 reveals important characteristics that influence its biological activity and pharmaceutical development potential. The compound exhibits a molecular formula of C18H15N3O3 with a molecular weight of 321.33 grams per mole [6] [7] [8]. The calculated logarithmic partition coefficient (LogP) value of 4.29 indicates substantial lipophilicity, suggesting favorable membrane permeability characteristics [9].

The relationship between aqueous solubility and octanol-water partition coefficients follows established thermodynamic principles for organic compounds. According to validated correlations for nonelectrolyte organic compounds, the aqueous solubility relates to partition coefficients through the equation log Sw = -1.016 log PC + 0.515, where Sw represents molar solubility in water and PC denotes the experimental partition coefficient [10]. This relationship proves particularly valuable for predicting solubility behavior of compounds like WP-1034 based on their partition coefficient values.

The IUPAC designation (R,E)-2-cyano-3-(4-nitrophenyl)-N-(1-phenylethyl)acrylamide indicates the presence of a chiral center at the phenylethyl substituent, introducing stereochemical considerations that significantly impact both physicochemical properties and biological activity [8]. The (R)-configuration at this stereocenter influences molecular interactions with biological targets and affects pharmacokinetic properties [11].

Partition coefficient measurements for acrylamide derivatives typically employ generator column methods or traditional shake-flask techniques [12]. The generator column approach offers advantages in terms of reproducibility and efficiency, particularly for compounds with moderate to high lipophilicity [12]. For WP-1034, the high LogP value suggests that octanol-water partition coefficient determination would benefit from careful attention to equilibration conditions and analytical detection methods.

The nitro group present in the para position of the phenyl ring contributes significantly to the overall polarity and electronic properties of the molecule [8]. This electron-withdrawing substituent affects both the acidity of adjacent protons and the overall charge distribution within the molecule, influencing solubility in polar and nonpolar solvents.

Thermal Stability and Degradation Profiles

Thermal stability assessment of WP-1034 requires consideration of the inherent characteristics of acrylamide derivatives and the specific functional groups present in this compound. The thermal behavior of organic compounds containing acrylamide functionality typically involves multiple degradation pathways activated at different temperature ranges [13] [14].

At room temperature conditions (20-25°C), WP-1034 demonstrates stability under normal storage conditions, consistent with the general behavior of substituted acrylamides [13] [14]. However, elevated temperature exposure initiates degradation processes that follow predictable kinetic patterns described by the Arrhenius equation: k = A e^(-Ea/RT), where k represents the specific reaction rate, A denotes the pre-exponential factor, Ea indicates activation energy, R represents the gas constant, and T denotes absolute temperature [13].

Accelerated stability conditions at 40°C reveal the onset of hydrolytic and oxidative degradation pathways [13] [14]. The presence of the nitro group makes WP-1034 particularly susceptible to reduction reactions under certain conditions, while the acrylamide double bond remains vulnerable to nucleophilic addition reactions [15]. These degradation pathways become increasingly significant as temperature increases beyond normal storage conditions.

High-stress thermal conditions in the 60-80°C range typically produce substantial degradation of acrylamide derivatives [13] [14]. At these temperatures, multiple degradation mechanisms operate simultaneously, including thermal rearrangement of the acrylamide functionality, reduction of the nitro group, and potential hydrolysis of the amide bond [13] [14]. The cyano group also becomes susceptible to hydrolysis under elevated temperature conditions, particularly in the presence of moisture.

Thermal decomposition onset typically occurs above 100°C for substituted acrylamides, requiring differential scanning calorimetry and thermogravimetric analysis for comprehensive characterization [16] [14]. The thermal stability profile influences both storage recommendations and analytical method development, necessitating careful control of sample handling temperatures during pharmaceutical analysis.

Structure-Activity Relationship Studies

The structure-activity relationship profile of WP-1034 demonstrates the sophisticated molecular design principles underlying second-generation tyrphostin development. Comparative analysis with related compounds in the WP series reveals systematic structure-function correlations that guide rational drug design approaches [3] [1] [2].

WP-1034 exhibits enhanced potency compared to the parent compound AG490, with effective concentrations in the 1-6 micromolar range for inhibiting OCIM2 cell proliferation and fresh acute myeloid leukemia samples [2] [17]. This improvement represents a significant advancement over AG490, which requires concentrations exceeding 10 micromolar to achieve comparable inhibitory effects [2]. The enhanced activity correlates directly with specific structural modifications introduced during the synthetic optimization process.

The primary molecular targets of WP-1034 include Janus kinase 2 and signal transducer and activator of transcription proteins STAT3 and STAT5 [2] [17]. Structure-activity relationship studies demonstrate that WP-1034 effectively blocks STAT3 and STAT5 phosphorylation in both time-dependent and dose-dependent manners [2]. The inhibition of STAT3 phosphorylation occurs at concentrations as low as 1 micromolar, with complete suppression achieved at 5 micromolar after one hour of incubation [2].

Mechanistic studies reveal that WP-1034 induces cell cycle arrest in the sub-G0 phase, leading to caspase-dependent apoptosis [2] [17]. The apoptotic pathway involves cleavage of caspase 3 and poly adenosine diphosphate-ribose polymerase, indicating activation of intrinsic apoptotic machinery [2]. This mechanism of action distinguishes WP-1034 from direct proteasome inhibitors and highlights the specificity of its molecular interactions.

Comparative analysis within the WP series demonstrates progressive optimization of biological activity. WP-1066 represents an intermediate compound in this series, while WP-1130 (degrasyn) exhibits the highest potency with effective concentrations in the 0.5-2.5 micromolar range [3] [1]. The evolution from WP-1034 to WP-1130 illustrates systematic medicinal chemistry optimization targeting enhanced potency and expanded target specificity [3].

The relationship between WP-1034 and the broader tyrphostin family exemplifies successful molecular modification strategies. The tyrphostin scaffold provides a versatile framework for kinase inhibitor development, with specific substitution patterns determining target selectivity and potency [18] [19]. The incorporation of the chiral phenylethyl substituent in WP-1034 introduces stereochemical selectivity that enhances target binding affinity and reduces off-target interactions [8].

Structure-activity relationships in the WP series also reveal the importance of electronic effects contributed by various substituents. The nitro group in WP-1034 serves dual functions, contributing to target binding through specific intermolecular interactions while modulating the overall electronic properties of the acrylamide system [8]. The cyano group enhances metabolic stability and provides additional binding interactions with target proteins [8].

The chiral center present in WP-1034 introduces stereochemical considerations that significantly impact biological activity [8] [11]. Studies of chiral acrylamides demonstrate that absolute stereochemistry at the N-substituent dramatically influences both potency and selectivity [11]. The (R)-configuration in WP-1034 appears optimal for target binding, consistent with structure-activity relationships observed in related tyrphostin derivatives.

The Janus kinase-signal transducer and activator of transcription pathway constitutes a critical signaling cascade that mediates cytokine and growth factor responses in hematopoietic cells [1]. WP-1034 demonstrates selective inhibitory activity against this pathway through direct interference with signal transducer and activator of transcription protein phosphorylation and subsequent downstream signaling events [1] [2].

Signal Transducer and Activator of Transcription Three and Signal Transducer and Activator of Transcription Five Phosphorylation Blockade Mechanisms

WP-1034 exhibits highly specific inhibitory effects on signal transducer and activator of transcription three and signal transducer and activator of transcription five phosphorylation, demonstrating complete blockade of these critical signaling proteins in a dose-dependent and time-dependent manner [1] [2]. Experimental studies reveal that WP-1034 reduces phosphorylated signal transducer and activator of transcription three and phosphorylated signal transducer and activator of transcription five levels to undetectable concentrations after incubation periods of one hour or greater [1].

The inhibitory mechanism operates through concentration-dependent effects, with complete phosphorylation blockade achieved at concentrations ranging from 1 to 10 micromolar [1]. Time-course analyses demonstrate rapid onset of inhibition, with significant downregulation of signal transducer and activator of transcription three and signal transducer and activator of transcription five phosphorylation occurring within 20 to 40 minutes of exposure [1]. Importantly, WP-1034 demonstrates selectivity in its inhibitory profile, as no effect was observed on phosphorylated signal transducer and activator of transcription one levels under identical experimental conditions [1].

The molecular basis for this selective inhibition involves interference with the tyrosine phosphorylation events that are essential for signal transducer and activator of transcription three and signal transducer and activator of transcription five activation [3]. Upon cytokine receptor engagement, Janus kinases normally phosphorylate specific tyrosine residues on signal transducer and activator of transcription proteins, leading to dimerization and nuclear translocation [3]. WP-1034 disrupts this process by blocking the phosphorylation events at tyrosine 705 on signal transducer and activator of transcription three and tyrosine 694 and 699 on signal transducer and activator of transcription five alpha and beta respectively [3].

Downstream Gene Regulation Effects

The inhibition of signal transducer and activator of transcription three and signal transducer and activator of transcription five phosphorylation by WP-1034 results in profound alterations in downstream gene transcription programs that are essential for acute myeloid leukemia cell survival and proliferation [1]. Signal transducer and activator of transcription proteins function as transcription factors that, upon phosphorylation and dimerization, translocate to the nucleus and bind to specific deoxyribonucleic acid response elements in target gene promoters [4].

The disruption of signal transducer and activator of transcription three and signal transducer and activator of transcription five signaling by WP-1034 leads to decreased transcription of genes involved in cell survival, proliferation, and anti-apoptotic responses [4]. Signal transducer and activator of transcription three typically regulates the expression of genes encoding proteins such as B-cell lymphoma 2, cyclin D1, and myelocytomatosis oncogene, which promote cell survival and proliferation [4]. Similarly, signal transducer and activator of transcription five controls the transcription of genes involved in cellular proliferation and survival responses [4].

The molecular consequences of WP-1034-mediated signal transducer and activator of transcription inhibition include reduced expression of anti-apoptotic proteins and growth-promoting factors, while simultaneously allowing increased expression of pro-apoptotic genes [1]. This shift in gene expression profiles creates a cellular environment that favors apoptotic cell death over survival, contributing to the compound's antileukemic efficacy [1].

Cell Cycle Modulation Properties

WP-1034 demonstrates significant cell cycle modulatory effects that contribute to its antileukemic activity through the induction of cell cycle arrest and subsequent apoptotic cell death [1]. The compound's effects on cell cycle progression are closely linked to its inhibition of signal transducer and activator of transcription signaling pathways, which play crucial roles in regulating cell cycle checkpoint proteins and cyclin-dependent kinase activities [5].

Sub-G0 Phase Arrest Mechanisms

The most prominent cell cycle effect of WP-1034 is the induction of Sub-G0 phase arrest, which represents a characteristic feature of apoptotic cell death [1] [6]. Flow cytometric analysis reveals that WP-1034 treatment results in significant accumulation of cells in the Sub-G0 phase, with approximately 23% of cells arrested in this phase after 16 hours of incubation with 5 micromolar WP-1034 [1].

Sub-G0 phase arrest occurs when cells undergo deoxyribonucleic acid fragmentation during apoptosis, resulting in a cellular deoxyribonucleic acid content that is less than the normal diploid amount [6]. This phenomenon represents a hallmark of apoptotic cell death and distinguishes it from other forms of cell cycle arrest [5]. The time-dependent nature of Sub-G0 accumulation induced by WP-1034 demonstrates progressive induction of apoptotic processes, with initial detection at 6 hours and maximum accumulation at 16 hours of treatment [1].

The molecular mechanisms underlying Sub-G0 arrest involve the activation of deoxyribonucleic acid degradation pathways through caspase-mediated activation of deoxyribonuclease enzymes [7]. WP-1034-induced signal transducer and activator of transcription inhibition contributes to this process by reducing the expression of anti-apoptotic proteins that normally protect cells from deoxyribonucleic acid damage [1]. The compound's ability to induce Sub-G0 arrest is concentration-dependent, with higher concentrations producing more pronounced effects [1].

Cyclin-Dependent Kinase Interactions

WP-1034's effects on cell cycle progression involve complex interactions with cyclin-dependent kinase regulatory systems that control cell cycle checkpoint transitions [8]. Cyclin-dependent kinases are protein kinases that require association with specific cyclin proteins to achieve enzymatic activity and regulate progression through different phases of the cell cycle [9].

The inhibition of signal transducer and activator of transcription three and signal transducer and activator of transcription five by WP-1034 indirectly affects cyclin-dependent kinase activities through alterations in the expression of cell cycle regulatory proteins [5]. Signal transducer and activator of transcription proteins normally promote the transcription of genes encoding cyclins and other positive regulators of cell cycle progression [8]. By blocking signal transducer and activator of transcription signaling, WP-1034 reduces the expression of these cell cycle promoting factors [1].

The compound's effects on cyclin-dependent kinase systems are evidenced by the observed reduction in cells progressing through G0/G1, S, and G2/M phases following WP-1034 treatment [1]. This pattern suggests that WP-1034 interferes with multiple cyclin-dependent kinase complexes, including cyclin D-cyclin-dependent kinase 4/6 complexes that regulate G1/S transition, and cyclin A-cyclin-dependent kinase 2 complexes that control S phase progression [8].

Additionally, WP-1034 may influence the expression or activity of cyclin-dependent kinase inhibitors, such as p21 and p27, which can block cell cycle progression when upregulated [5]. The compound's ability to induce cell cycle arrest likely involves both decreased expression of positive cell cycle regulators and increased expression of negative regulators, creating a cellular environment that prevents progression through normal cell cycle checkpoints [8].

Apoptotic Induction Pathways

WP-1034 demonstrates potent pro-apoptotic activity through the activation of specific apoptotic signaling cascades that lead to programmed cell death in acute myeloid leukemia cells [1] [2]. The compound's apoptotic effects are mediated through caspase-dependent pathways and involve the systematic dismantling of cellular structures through proteolytic cleavage of key substrate proteins [1].

Caspase-3 Activation Cascades

Caspase-3 represents a critical executioner caspase in the apoptotic machinery, and WP-1034 demonstrates dose-dependent activation of this protease as a central mechanism of its pro-apoptotic activity [1] [10]. Experimental studies reveal that WP-1034 induces progressive caspase-3 activation, with detectable cleaved caspase-3 protein levels observed at concentrations as low as 1 micromolar and maximal activation achieved at concentrations of 10 micromolar [1].

The molecular mechanism of caspase-3 activation by WP-1034 involves the processing of inactive procaspase-3 into its active form through proteolytic cleavage at specific aspartate residues [10]. This activation process occurs rapidly, with detectable caspase-3 cleavage observed within 1 hour of WP-1034 exposure [1]. The dose-dependent nature of caspase-3 activation correlates directly with the compound's concentration-dependent effects on cell viability and apoptotic cell death [1].

Caspase-3 activation represents a critical downstream effector of both intrinsic and extrinsic apoptotic pathways [10]. In the context of WP-1034 action, caspase-3 activation likely occurs through the intrinsic mitochondrial pathway, as suggested by the compound's effects on signal transducer and activator of transcription signaling, which normally promotes expression of anti-apoptotic proteins such as B-cell lymphoma 2 [1] [10]. The disruption of these survival signals by WP-1034 creates conditions favorable for mitochondrial outer membrane permeabilization and subsequent caspase cascade activation [10].

The functional significance of caspase-3 activation in WP-1034-induced apoptosis is demonstrated by the ability of caspase inhibitors to block the compound's pro-apoptotic effects [1]. Treatment with Ac-DEVD-CHO, a specific caspase inhibitor, prevents WP-1034-induced apoptotic cell death, confirming the essential role of caspase activation in the compound's mechanism of action [1].

Poly (Adenosine Diphosphate-Ribose) Polymerase Cleavage Dynamics

Poly (adenosine diphosphate-ribose) polymerase represents one of the primary substrate proteins targeted by activated caspase-3 during apoptosis, and WP-1034 treatment results in extensive poly (adenosine diphosphate-ribose) polymerase cleavage in a dose-dependent manner [1] [11]. Poly (adenosine diphosphate-ribose) polymerase is a 113-kilodalton nuclear enzyme involved in deoxyribonucleic acid repair processes, and its cleavage serves as a reliable marker of caspase-3-mediated apoptosis [12].

The molecular mechanism of poly (adenosine diphosphate-ribose) polymerase cleavage involves caspase-3-mediated proteolysis at a specific recognition sequence (aspartate-glutamate-valine-aspartate-glycine) located within the enzyme's deoxyribonucleic acid-binding domain [12] [11]. This cleavage event separates the amino-terminal deoxyribonucleic acid-binding domain (24 kilodaltons) from the carboxyl-terminal catalytic domain (89 kilodaltons), resulting in loss of normal poly (adenosine diphosphate-ribose) polymerase enzymatic function [12].

WP-1034 induces poly (adenosine diphosphate-ribose) polymerase cleavage in a concentration-dependent manner, with detectable cleavage products observed at concentrations of 1 micromolar and maximal cleavage achieved at concentrations of 10 micromolar [1]. The temporal dynamics of poly (adenosine diphosphate-ribose) polymerase cleavage parallel those of caspase-3 activation, with detectable cleavage products appearing within 1 hour of WP-1034 treatment [1].

The functional significance of poly (adenosine diphosphate-ribose) polymerase cleavage in WP-1034-induced apoptosis extends beyond its role as an apoptotic marker [11]. The inactivation of poly (adenosine diphosphate-ribose) polymerase prevents the enzyme from consuming cellular nicotinamide adenine dinucleotide and adenosine triphosphate pools in futile attempts to repair extensive deoxyribonucleic acid damage [11]. This metabolic preservation allows the cell to maintain sufficient energy reserves to complete the apoptotic program rather than undergoing necrotic cell death [11].